molecular formula C51H56O4 B6133507 [2-[[1-(3,5-Ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate

[2-[[1-(3,5-Ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate

Cat. No.: B6133507
M. Wt: 733.0 g/mol
InChI Key: JJMZHVOPBSQGPI-UHFFFAOYSA-N
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Description

[2-[[1-(3,5-Ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features multiple aromatic rings and tert-butyl groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[[1-(3,5-Ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as naphthalene derivatives and 3,5-ditert-butylbenzoic acid. These intermediates undergo esterification and Friedel-Crafts acylation reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

[2-[[1-(3,5-Ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce halogens, nitro groups, or alkyl groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, [2-[[1-(3,5-Ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to identify potential therapeutic applications.

Medicine

In medicine, the compound may be explored for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Preclinical studies and clinical trials are conducted to evaluate its efficacy and safety.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and aerospace.

Mechanism of Action

The mechanism of action of [2-[[1-(3,5-Ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate involves its interaction with molecular targets, such as enzymes and receptors. The compound’s aromatic rings and tert-butyl groups facilitate binding to these targets, modulating their activity and triggering specific biological responses. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-[[1-(3,5-Ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate stands out due to its complex structure, which combines multiple aromatic rings and tert-butyl groups. This unique arrangement enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[2-[[1-(3,5-ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H56O4/c1-48(2,3)38-26-36(27-39(30-38)49(4,5)6)46(52)54-44-34(23-21-32-17-13-15-19-42(32)44)25-35-24-22-33-18-14-16-20-43(33)45(35)55-47(53)37-28-40(50(7,8)9)31-41(29-37)51(10,11)12/h13-24,26-31H,25H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMZHVOPBSQGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=C(C=CC3=CC=CC=C32)CC4=C(C5=CC=CC=C5C=C4)OC(=O)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H56O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

733.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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